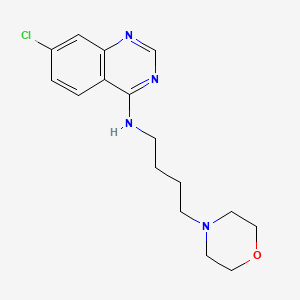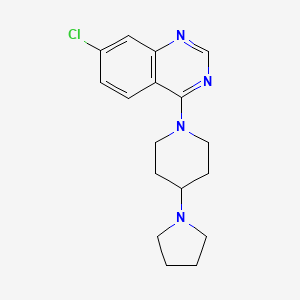
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is classified as a quinazoline derivative and is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is not fully understood. However, studies suggest that the compound acts by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. For instance, the compound has been found to inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. Moreover, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
The compound 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the development and maintenance of tissues. Moreover, it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This makes it a valuable tool compound for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.
Orientations Futures
There are several future directions for research involving 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine. One area of research could be to further explore the mechanism of action of this compound and identify the specific enzymes and signaling pathways that it targets. Additionally, the compound could be further studied for its potential applications in the treatment of cancer, inflammation, and viral infections. Moreover, future research could focus on developing more selective and less toxic analogs of this compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine involves a multi-step process that starts with the condensation of 4-chloroanthranilic acid with 4-morpholinobutan-1-amine. The resulting intermediate is then subjected to a series of reactions involving reagents such as thionyl chloride, triethylamine, and acetic anhydride, leading to the formation of the final product.
Applications De Recherche Scientifique
The compound 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Moreover, it has been used as a tool compound to study the role of certain enzymes and signaling pathways in various biological processes.
Propriétés
IUPAC Name |
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c17-13-3-4-14-15(11-13)19-12-20-16(14)18-5-1-2-6-21-7-9-22-10-8-21/h3-4,11-12H,1-2,5-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEQNBQKYOVHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7635460.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7635471.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)

![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)

![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)

